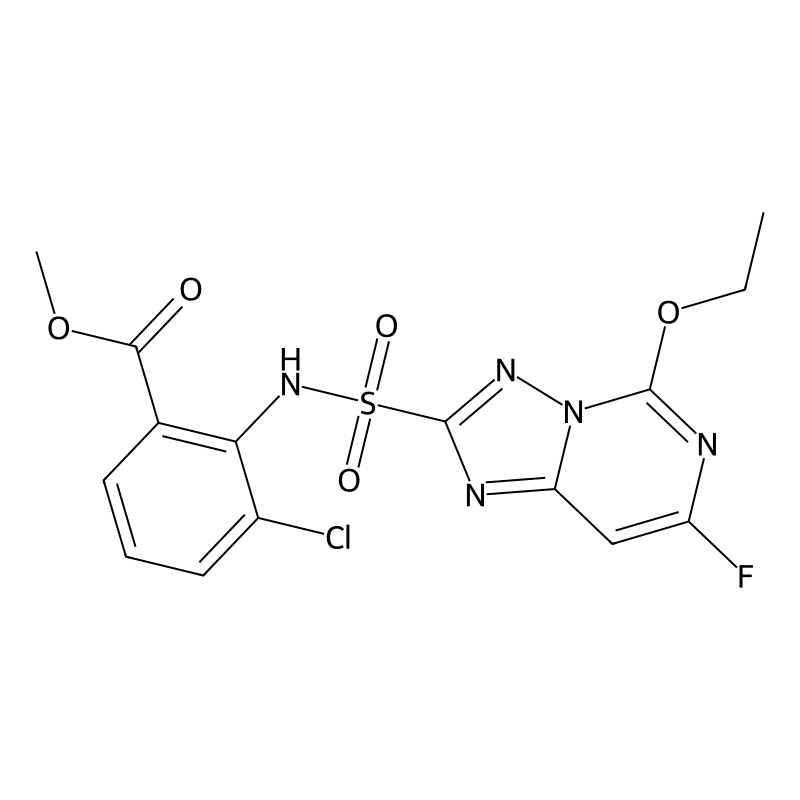

Cloransulam-Methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water (25 °C) = 3430 mg/L (pH 9)

Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14

Synonyms

Canonical SMILES

Cloransulam-methyl (CAS: 147150-35-4) is a highly selective, Group 2 triazolopyrimidine sulfonanilide herbicide that functions as an acetolactate synthase (ALS) inhibitor. In agrochemical procurement, it is primarily sourced as a technical-grade active ingredient (typically >97.5% purity) for the formulation of water-dispersible granules (WG). The compound presents as an off-white solid with a highly pH-dependent aqueous solubility (184 mg/L at pH 7) and a negligible vapor pressure (3.0 × 10^-16 mm Hg at 25 °C) [1]. Its commercial value is anchored in its highly specific metabolic degradation pathway in leguminous crops and its relatively short environmental persistence, making it a baseline standard for post-emergence broadleaf weed control where crop rotation flexibility is a strict procurement requirement [2].

Procuring generic ALS inhibitors, such as sulfonylureas (e.g., chlorimuron-ethyl) or imidazolinones, as direct substitutes for cloransulam-methyl introduces severe agronomic and liability risks regarding soil carryover. While these alternatives share the same macro-mechanism of action, compounds like chlorimuron-ethyl exhibit prolonged soil half-lives (averaging 40 days, and significantly longer in high-pH soils), which strictly limits subsequent crop rotation options and increases the risk of phytotoxic carryover to non-target crops [1]. Furthermore, attempting to formulate with the free acid form (cloransulam) rather than the methyl ester compromises foliar penetration and tank-mix stability. Cloransulam-methyl is specifically engineered to balance rapid foliar uptake with accelerated microbial degradation in the soil, a dual-action profile that generic in-class substitutes fail to replicate [2].

Soil Persistence and Carryover Liability Reduction

Cloransulam-methyl demonstrates a highly favorable environmental degradation profile compared to legacy sulfonylureas. In field studies, the aerobic soil half-life of cloransulam-methyl ranges from 13 to 28 days, driven primarily by rapid microbial degradation[1]. In direct contrast, the widely used in-class substitute chlorimuron-ethyl exhibits an average field half-life of 40 days, which extends further in alkaline soils [2]. This >50% reduction in soil persistence directly translates to shorter plant-back intervals for rotational crops.

| Evidence Dimension | Aerobic soil half-life (field conditions) |

| Target Compound Data | 13–28 days |

| Comparator Or Baseline | Chlorimuron-ethyl (~40 days) |

| Quantified Difference | >50% reduction in soil persistence |

| Conditions | Standard agricultural soil, aerobic conditions |

Formulators and agricultural buyers select this compound to minimize legal and financial liabilities associated with herbicide carryover in multi-crop rotation schedules.

Target Crop Selectivity via Differential Metabolic Degradation

The exceptional crop safety margin of cloransulam-methyl in soybeans is quantitatively driven by differential metabolism rates rather than target-site exclusion. In tolerant soybean tissues, cloransulam-methyl is rapidly metabolized with a half-life (T1/2) of 5 to 8 hours [1]. Conversely, in susceptible broadleaf weeds such as velvetleaf, the metabolic half-life extends to 62 days [1]. This massive differential ensures that the active ingredient reaches lethal concentrations at the ALS target site in weeds while being neutralized in the crop before phytotoxic damage can occur.

| Evidence Dimension | In planta metabolic half-life (T1/2) |

| Target Compound Data | 5–8 hours (in soybeans) |

| Comparator Or Baseline | 62 days (in susceptible velvetleaf) |

| Quantified Difference | ~180-fold faster degradation in the target crop |

| Conditions | In vivo plant tissue metabolism assay |

This extreme metabolic differential guarantees high crop safety margins, making it the preferred active ingredient for post-emergence applications where crop stunting must be avoided.

pH-Dependent Solubility for Advanced WG Formulations

The physicochemical properties of cloransulam-methyl are highly sensitive to pH, which dictates its formulation and tank-mix strategy. At pH 5, its aqueous solubility is a mere 3 mg/L, but this increases dramatically to 184 mg/L at pH 7 [1]. This 60-fold increase in solubility across a narrow pH range makes the methyl ester uniquely suited for water-dispersible granule (WG) formulations that dissolve rapidly in neutral agricultural water supplies, outperforming the less predictable solubility profiles of crude triazolopyrimidine mixtures or free acids [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | 184 mg/L at pH 7 |

| Comparator Or Baseline | 3 mg/L at pH 5 |

| Quantified Difference | 60-fold increase in solubility in neutral vs. acidic conditions |

| Conditions | Standard aqueous buffer at 20-25 °C |

Procurement teams must specify this esterified form to ensure compatibility with modern, fast-dissolving WG manufacturing lines and neutral-pH tank mixes.

Formulation of Premium Water-Dispersible Granules (WG)

Because of its pH-dependent solubility (184 mg/L at pH 7) and high stability as a solid, cloransulam-methyl is the ideal active ingredient for manufacturing high-concentration (e.g., 84%) water-dispersible granule products [1]. Formulators rely on this specific ester to ensure rapid dispersion in neutral tank-mix water without the clumping associated with less soluble analogs.

Low-Carryover Rotational Crop Protection Programs

Due to its short aerobic soil half-life (13-28 days), this compound is the optimal choice for agricultural programs that require immediate rotation to sensitive crops like corn or wheat [2]. Procurement of cloransulam-methyl over chlorimuron-ethyl directly mitigates the risk of multi-season carryover injury.

High-Safety Post-Emergence Soybean Treatments

Leveraging its rapid 5-8 hour metabolic degradation in soybeans, cloransulam-methyl is procured for post-emergence tank mixes where maximum broadleaf weed control must be achieved without risking crop phytotoxicity[3]. It is specifically selected when crop stunting from less selective ALS inhibitors would cause unacceptable yield drag.

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 86453, Cloransulam-methyl.

- [2] Krieger, M. S., et al. 'Products and Kinetics of Cloransulam-methyl Aerobic Soil Metabolism.' Journal of Agricultural and Food Chemistry, 48(6), 2000.

- [3] Illinois State Water Survey. 'Pesticide Fate in the Environment: A Guide for Field Inspectors.' 2007.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 195 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 192 of 195 companies with hazard statement code(s):;

H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Two lactating goats were given a daily oral dose of either (UL-aniline-(14)C; AN) or (triazolopyrimidine-7,9-(14)C; TP)-cloransulam-methyl for 5 consecutive days. Each animal received a dietary equivalent of approx 10 mg/kg of test material, approx 2225 times the realistic max dietary exposure for a dairy animal. Milk, urine, & feces samples were collected in the morning & afternoon for each animal. Each goat was sacrificed within 23 hr of receiving the last dose, & the liver, kidneys, samples of blood, fat, muscle, & GI tract contents, & urine from the bladder were collected. All of these samples were analyzed for (14)C content. Cloransulam-methyl (CM) was rapidly excreted by the animals, with 99.9% of the recovered radioactivity appearing in the urine & feces. Radiochemical analysis showed very low residues, with the highest being in the kidneys at 0.122 and 0.128 mg equiv of CM/kg (AN & TP labeled compounds, respectively). Radioactive residues were extracted & fractionated from kidney, liver, and milk. Analysis showed approx 0.066 mg/kg CM in the kidney but <0.003 mg/kg in the liver. Only one metabolite, cloransulam, was identified (in liver, 9.5% of total radioactive residue; 0.005 mg/kg). All other metabolites were present at lower levels. Sulfonanilide bridge cleavage was not a significant degradation route for cloransulam-methyl in ruminants. These data indicated a very low bioaccumulation potential for cloransulam-methyl & its metabolites in ruminants. For a ruminant exposed to anticipated levels of cloransulam-methyl in its diet, parent & metabolites, in total, would not be expected to exceed 50 ng/kg in the kidney & liver.

Metabolism studies were conducted with (14)C-radiolabeled cloransulam-methyl in the F344 rat using dose levels of 5 or 1000 mg/kg. At 5 mg/kg, over 90% of either a single dose or repeated (15 days doses was absorbed. At 1000 mg/kg, only 28-30% of a single dose was absorbed. Urinary elimination was rapid in both cases with half-lives of approximately 6-9 hr. A higher percentage of the 5 mg/kg dose was excreted in the urine by females (68-80%) than by males (40-50%) and these sex-dependent differences in disposition of the 5 mg/kg dose were attributed to more efficient elimination of unchanged cloarnsulam-methyl in the female versus male kidney.

Metabolism Metabolites

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

2: Zhang Z, Li M, Feng M, Zhu K, Han L. Dissipation dynamics and final residues of cloransulam-methyl in soybean and soil. Environ Monit Assess. 2016 Mar;188(3):168. doi: 10.1007/s10661-016-5168-8. Epub 2016 Feb 16. PubMed PMID: 26884355.

3: Johnson TC, Martin TP, Mann RK, Pobanz MA. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. Bioorg Med Chem. 2009 Jun 15;17(12):4230-40. doi: 10.1016/j.bmc.2009.02.010. Epub 2009 Feb 14. PubMed PMID: 19464188.

4: Pfleeger T, Olszyk D, Plocher M, Yilma S. Effects of low concentrations of herbicides on full-season, field-grown potatoes. J Environ Qual. 2008 Oct 23;37(6):2070-82. doi: 10.2134/jeq2007.0376. Print 2008 Nov-Dec. PubMed PMID: 18948460.

5: Rodriguez-Delgado MA, Hernández-Borges J. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. J Sep Sci. 2007 Jan;30(1):8-14. PubMed PMID: 17313135.

6: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Analysis of triazolopyrimidine herbicides in soils using field-enhanced sample injection-coelectroosmotic capillary electrophoresis combined with solid-phase extraction. J Chromatogr A. 2005 Dec 30;1100(2):236-42. Epub 2005 Oct 5. PubMed PMID: 16212970.

7: Hernández-Borges J, Rodriguez-Delgado MA, García-Montelongo FJ, Cifuentes A. Analysis of pesticides in soy milk combining solid-phase extraction and capillary electrophoresis-mass spectrometry. J Sep Sci. 2005 Jun;28(9-10):948-56. PubMed PMID: 16013821.

8: Hernández-Borges J, García-Montelongo FJ, Cifuentes A, Rodríguez-Delgado MA. Determination of herbicides in mineral and stagnant waters at ng/L levels using capillary electrophoresis and UV detection combined with solid-phase extraction and sample stacking. J Chromatogr A. 2005 Apr 8;1070(1-2):171-7. PubMed PMID: 15861801.

9: McKelvey RA, Wright JP, Honegger JL. A comparison of crop and non-crop plants as sensitive indicator species for regulatory testing. Pest Manag Sci. 2002 Dec;58(12):1161-74. PubMed PMID: 12476989.

10: Krieger MS, Wynn JL, Yoder RN. Extraction of cloransulam-methyl from soil with subcritical water and supercritical CO2. J Chromatogr A. 2000 Nov 3;897(1-2):405-13. PubMed PMID: 11128225.

11: Lewer P, Finney-Brink KL, Duebelbeis DO. Nature of the residue of [(14)C]Cloransulam-methyl in lactating goats. J Agric Food Chem. 2000 Jun;48(6):2532-46. PubMed PMID: 10888581.